1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7OS/c1-22(2)14-19-13(20-15(21-14)23(3)4)10-17-16(24)18-11-7-6-8-12(9-11)25-5/h6-9H,10H2,1-5H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJCBIQOCIDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry and agricultural science due to its unique structural properties and biological activities. This article will explore the biological activity of this compound, including its interactions with various molecular targets, pharmacological properties, and potential applications.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a phenylurea moiety. Its molecular formula is with a molecular weight of approximately 343.435 g/mol. The structural characteristics allow for diverse interactions with biological targets.
The biological activity of 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can result in the inhibition or activation of various enzymatic pathways, which is crucial for therapeutic applications.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For instance:
- Anticancer Activity : Studies have shown that triazine derivatives can inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Compounds exhibiting this activity can lead to selective antitumor effects by disrupting cellular redox balance .
- Urease Inhibition : The compound has been explored for its urease inhibitory activity. Urease inhibitors are valuable in treating conditions like kidney stones and infections caused by urease-producing bacteria. In vitro studies have shown promising results where related compounds demonstrated IC50 values comparable to standard inhibitors .
Case Studies
- Antitumor Activity : A study evaluated the triazine derivatives' effects on various cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activities through the inhibition of TrxR and other pathways critical for cancer cell survival .
- Urease Inhibition : Another research focused on synthesizing bis-Schiff base derivatives as urease inhibitors. The study highlighted the structure-activity relationship (SAR) where modifications led to enhanced inhibitory effects against urease enzymes .
Comparative Analysis of Similar Compounds
The following table summarizes notable compounds structurally related to 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea and their biological activities:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 4,6-Bis(dimethylamino)-1,3,5-triazine | Triazine ring with dimethylamine groups | Intermediate for synthesis | Anticancer properties |
| 3-(dimethylamino)benzamide | Benzamide structure | Common amide functionality | Urease inhibition |
| N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamide | Similar triazine and amide structure | Potentially different biological activity | Antimicrobial effects |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
A comparative analysis of key structural and functional properties is provided below:
Key Comparative Insights
Triazine Substituents: Dimethylamino groups (target compound) vs. morpholino groups (Gedatolisib): Dimethylamino groups are stronger electron donors, enhancing triazine reactivity and basicity, whereas morpholino substituents improve aqueous solubility and reduce metabolic instability . Methylthio group vs. fluorinated/alkyl groups: The -SMe group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Fluorinated analogs (e.g., 2,4-difluorophenyl) exhibit higher metabolic stability due to fluorine’s electronegativity .
Pharmacokinetic Profiles: Gedatolisib’s dimorpholino triazine and piperidinyl carbonyl groups enable IV formulation but confer instability in plasma (e.g., terminal N-oxidation and demethylation) . In contrast, the target compound’s dimethylamino groups may reduce susceptibility to such degradation but could increase basicity-related toxicity.
Biological Activity: Gedatolisib’s morpholino groups target PI3K/MTOR pathways with nanomolar potency, while dimethylamino-substituted triazines (e.g., the target compound) may exhibit divergent kinase selectivity due to altered electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
